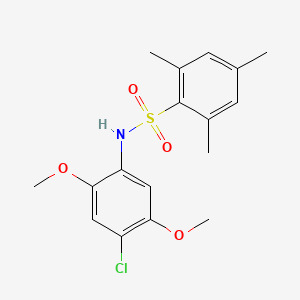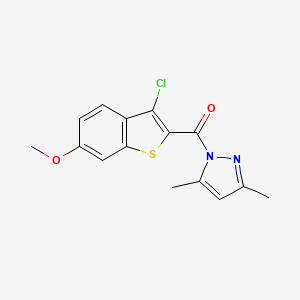)amine](/img/structure/B12201316.png)
[(4-Pentyloxynaphthyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pentyloxynaphthyl)sulfonyl)amine is a complex organic compound that features a combination of a naphthyl group, a sulfonyl group, and a tetramethylpiperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentyloxynaphthyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the individual components. The naphthyl group can be functionalized with a pentyloxy group through an etherification reaction. The sulfonyl group is introduced via sulfonation, and the tetramethylpiperidyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Pentyloxynaphthyl)sulfonyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Pentyloxynaphthyl)sulfonyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in drug design.
Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Pentyloxynaphthyl)sulfonyl)amine involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the tetramethylpiperidyl group can participate in nucleophilic interactions. These interactions can modulate various biochemical pathways and molecular processes, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
(4-Pentyloxynaphthyl)sulfonyl)amine can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a light stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Utilized in the synthesis of polymers with specific properties.
The uniqueness of (4-Pentyloxynaphthyl)sulfonyl)amine lies in its combination of functional groups, which provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C24H36N2O3S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H36N2O3S/c1-6-7-10-15-29-21-13-14-22(20-12-9-8-11-19(20)21)30(27,28)25-18-16-23(2,3)26-24(4,5)17-18/h8-9,11-14,18,25-26H,6-7,10,15-17H2,1-5H3 |
InChI Key |
BGNGPOCHSBZUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-(propan-2-yl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201235.png)
amine](/img/structure/B12201242.png)
![N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B12201246.png)
![(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12201254.png)
![6'-propyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12201258.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbenzamide)](/img/structure/B12201260.png)
![N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12201261.png)
![2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12201267.png)
![(5Z)-2-(3-methylpiperidin-1-yl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12201279.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201285.png)

![2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12201299.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12201304.png)

